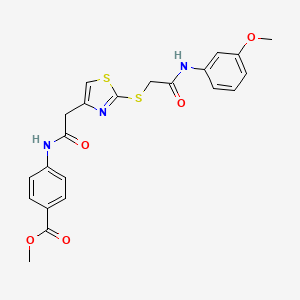

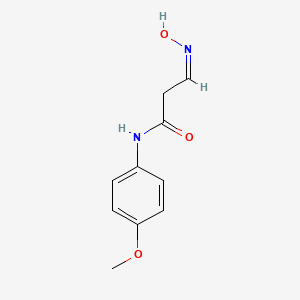

![molecular formula C14H10N2O2S2 B2632954 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 457641-35-9](/img/structure/B2632954.png)

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C14H10N2O2S2. It has a molecular weight of 302.38 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Features

- Research demonstrates the use of polyfunctional heterocyclic carboxylic acids, including derivatives of thieno[2,3-d]pyrimidin, in reactions with pentaphenylantimony. This has led to the synthesis of complex compounds with distinct structural features, as confirmed through X-ray diffraction analysis (Gubanova et al., 2020).

Antitumor Activity

- Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Notably, some compounds displayed potent anticancer effects on various human cancer cell lines, indicating the potential therapeutic applications of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis of Functionalized Pyridines

- Studies show the successful synthesis of 2,4,6-trisubstituted pyridines from thieno[2,3-d]pyrimidine derivatives. This process involves Michael addition/lactamization and sulfonate substitution, demonstrating the versatility of these compounds in creating diverse chemical structures (Stark et al., 2013).

Binding with Bovine Serum Albumin

- The interaction of p-hydroxycinnamic acid amides, which include thieno[2,3-d]pyrimidine-based derivatives, with bovine serum albumin has been explored. Fluorescence and UV–vis spectral studies shed light on the binding dynamics, which are crucial for understanding the biological activity of these compounds (Meng et al., 2012).

Dual Inhibitor Potential

- Certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent inhibitory activity against both thymidylate synthase and dihydrofolate reductase. This suggests their potential as dual inhibitors in therapeutic applications (Gangjee et al., 2008).

Biological Activity of Heteroatomic Compounds

- Research on phenylthiourea and acetophenone derivatives, which include thieno[2,3-d]pyrimidine compounds, has shown significant biological activity. This includes antioxidant effects and membrane stabilization, suggesting their potential in drug development (Farzaliyev et al., 2020).

Propiedades

IUPAC Name |

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c17-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)16-8-15-13/h1-6,8H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMDSUMBQJGJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834303 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)